Imidazo[1,2-f]phenanthridine, 7-bromo-2,3-dihydro-
Description
Imidazo[1,2-f]phenanthridine, 7-bromo-2,3-dihydro- is a heterocyclic compound featuring a fused imidazole and phenanthridine core. The 7-bromo substituent and partial saturation (2,3-dihydro) of the imidazole ring distinguish it from fully aromatic analogs. Below, we systematically compare this compound with similar frameworks.
Properties
CAS No. |
38040-78-7 |
|---|---|
Molecular Formula |
C15H11BrN2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
7-bromo-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H11BrN2/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15-17-7-8-18(14)15/h1-6,9H,7-8H2 |
InChI Key |
GGTUYXVFIHQMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4C2=N1 |
Origin of Product |
United States |
Biological Activity
Imidazo[1,2-f]phenanthridine, 7-bromo-2,3-dihydro- is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a fused imidazole and phenanthridine structure, characterized by the presence of a bromine atom at the 7-position. The molecular formula is CHBrN, with a molecular weight of approximately 299.165 g/mol. The bromine substituent enhances its reactivity and biological activity, making it a subject of interest in drug discovery.
Biological Activities
Imidazo[1,2-f]phenanthridine derivatives have been studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, Zephycandidine A, a naturally occurring analog, has shown IC values ranging from 1.98 to 7.03 μM against five different cancer cell lines, indicating potent anticancer properties .
- Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspase-3 and modulation of Bcl-2 family proteins. This pathway suggests that Imidazo[1,2-f]phenanthridine derivatives can effectively trigger programmed cell death in malignant cells .
- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacteria .
The biological mechanisms underlying the activity of Imidazo[1,2-f]phenanthridine involve interactions with nucleic acids (DNA/RNA), leading to disruption of cellular processes. The presence of nitrogen atoms in the structure allows for intercalation into DNA strands, which may inhibit replication and transcription processes essential for cell survival.
Synthesis and Derivatives
Several synthetic routes have been developed to obtain Imidazo[1,2-f]phenanthridine derivatives. Notable methods include:
- Pd(OAc)-Catalyzed Synthesis : This method involves sequential Ullmann coupling and oxidative coupling dehydrogenation reactions to synthesize these compounds efficiently .
- One-Pot Synthesis Techniques : Recent advancements have introduced one-pot methodologies that streamline the synthesis process while maintaining high yields of the desired products .
Case Study 1: Zephycandidine A
Zephycandidine A was isolated from Z. candida and exhibited remarkable cytotoxicity against leukemia cells. The study highlighted its ability to alter apoptotic protein expressions significantly, showing potential as an anticancer agent with selective toxicity towards cancerous cells compared to normal cells .
Case Study 2: Antimicrobial Evaluation
A series of synthesized Imidazo[1,2-f]phenanthridine derivatives were tested for their antimicrobial efficacy against various strains of bacteria. Results indicated moderate to high inhibition rates, suggesting their potential utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings | Known for neuroprotective effects |
| Phenanthridine | Contains only phenanthridine framework | Exhibits strong fluorescence properties |
| Imidazo[1,2-f]quinoline | Fused imidazole and quinoline rings | Displays antibacterial activity |
| Benzimidazole derivatives | Fused benzene and imidazole rings | Used extensively in anti-parasitic drugs |
The comparative analysis illustrates that while Imidazo[1,2-f]phenanthridine shares some properties with other heterocyclic compounds, its unique bromination at the 7-position enhances its biological activity significantly.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Ring Systems and Substituent Effects
Imidazo[1,2-c]quinazolines ()
- Core Structure : Fused imidazole and quinazoline rings.
- Key Substituents: Halogens (Br, I) at positions 7 and 9 enhance bronchodilatory and anti-inflammatory activities. For example, dibromo derivatives show higher activity than monobromo or unsubstituted analogs .
- Dihydro Modification : 2,3-Dihydro variants (e.g., polycarbo-substituted compounds) exhibit anti-inflammatory activity via COX-1/COX-2 binding, suggesting partial saturation improves target interaction .
Imidazo[1,2-a]pyridines ()
- Core Structure : Fused imidazole and pyridine rings.
- Key Substituents : Bromo and chloro groups (e.g., 6,8-dibromo in ) influence electronic properties and steric hindrance. The 7-bromo-3-chloro derivative (CAS 1019026-31-3) has a distinct reactivity profile due to halogen positioning .
- Comparison : The target compound’s 7-bromo substitution may similarly modulate electronic effects but with a phenanthridine core, which offers extended π-conjugation compared to pyridine.
Cyclopenta[d]pyrido[1,2-a]pyrimidinone ()
- Core Structure: Fused pyrido-pyrimidinone with a cyclopenta ring.
Q & A
Q. What safety protocols are essential for handling brominated imidazo-phenanthridine derivatives?
- Methodology : Conduct all reactions in fume hoods with blast shields, given the compound’s potential genotoxicity. Use personal protective equipment (PPE) compliant with OSHA standards (e.g., nitrile gloves, face shields). Store intermediates in amber vials under inert gas to prevent light/oxygen degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
